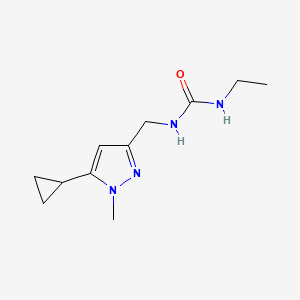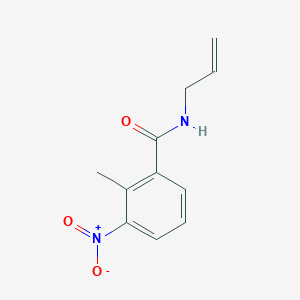
2-(3-Cyclopropyl-4-iod-1H-pyrazol-1-yl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives are known for their reactivity and are used as scaffolds in the synthesis of bioactive chemicals .Physical and Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Die Verbindung ist für ihre antibakteriellen Eigenschaften bekannt . Dies könnte sie bei der Entwicklung neuer Antibiotika nützlich machen, insbesondere da die Resistenz gegen bestehende Antibiotika eine große globale Gesundheitsherausforderung darstellt.
Entzündungshemmende Anwendungen
Die Verbindung wurde auch als entzündungshemmend identifiziert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen hin, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis oder bestimmte Autoimmunerkrankungen.
Antikrebsanwendungen
Die Antikrebseigenschaften der Verbindung wurden festgestellt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnte, insbesondere bei Krebsarten, die derzeit gegen bestehende Behandlungen resistent sind.
Analgetische Anwendungen
Es wurde festgestellt, dass die Verbindung analgetische, d. h. schmerzlindernde, Eigenschaften besitzt . Dies könnte sie bei der Entwicklung neuer Schmerzmittel nützlich machen.
Antiepileptische Anwendungen
Die Verbindung wurde als antikonvulsiv identifiziert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen hin, die durch Krampfanfälle gekennzeichnet sind, wie z. B. Epilepsie.
Anthelmintische Anwendungen
Die anthelmintischen Eigenschaften der Verbindung, d. h. sie kann parasitäre Würmer abtöten, wurden festgestellt . Dies deutet darauf hin, dass sie bei der Behandlung von Infektionen mit parasitären Würmern eingesetzt werden könnte.
Antioxidative Anwendungen
Es wurde festgestellt, dass die Verbindung antioxidative Eigenschaften besitzt . Dies könnte sie bei der Entwicklung von Behandlungen für Erkrankungen nützlich machen, die durch oxidativen Stress gekennzeichnet sind, wie z. B. bestimmte neurodegenerative Erkrankungen.
Herbizide Anwendungen
Die herbiziden Eigenschaften der Verbindung wurden festgestellt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Herbizide eingesetzt werden könnte.
Wirkmechanismus
, which is a class of compounds that “2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid” belongs to, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific effects depend on the exact structure and functional groups present in the compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-4-iodopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c1-5(9(13)14)12-4-7(10)8(11-12)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCWOSFDITBHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C2CC2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-54-6 |
Source


|
| Record name | 2-(3-cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)
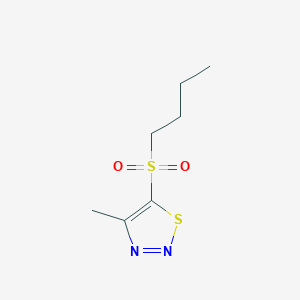

![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)
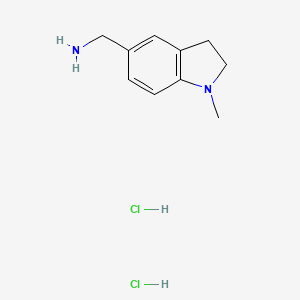
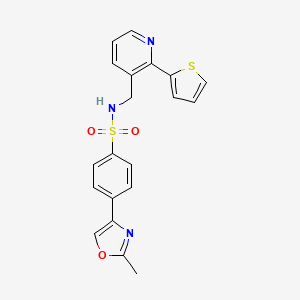

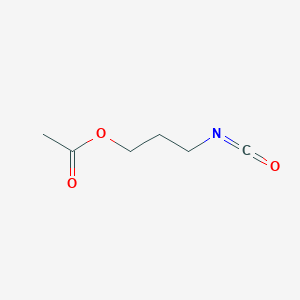
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
